

"Condurango glycoside E0" for inducing apoptosis in cancer cells

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Compound of Interest

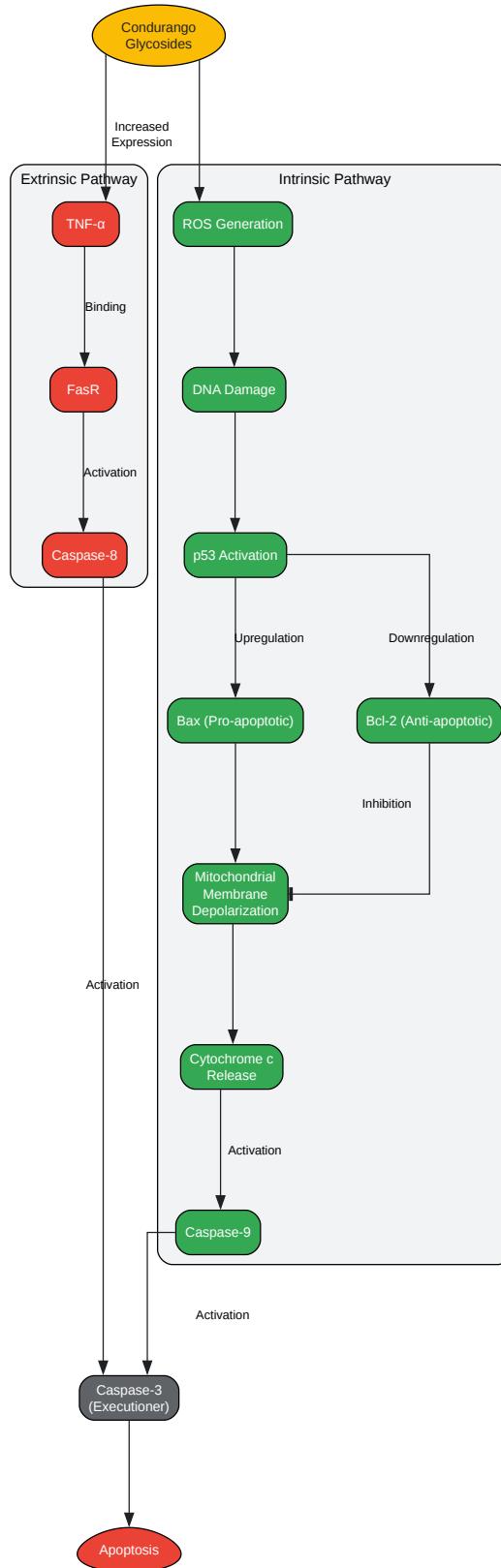
Compound Name: *Condurango glycoside E0*

Cat. No.: *B12376991*

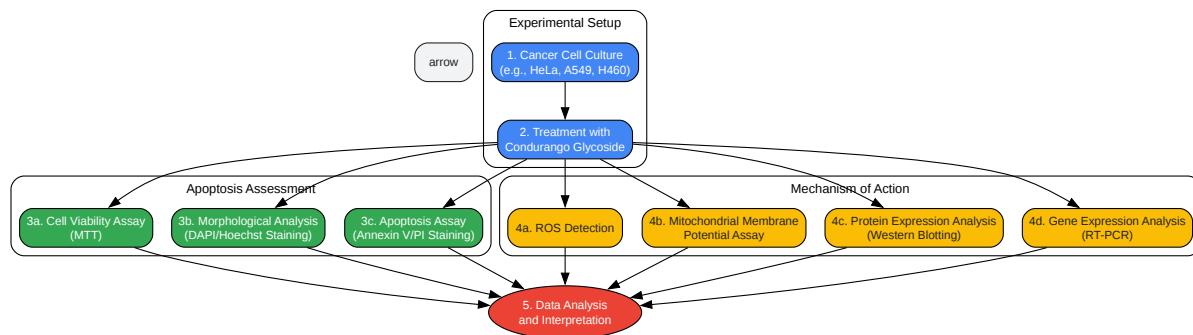
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Visualizations

The following diagrams illustrate the proposed signaling pathways of Condurango-induced apoptosis and a general experimental workflow for its investigation.

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Caption: Signaling pathways of Condurango glycoside-induced apoptosis.



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Caption: General experimental workflow for studying Condurango-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment

- Cell Lines: Human cervical cancer (HeLa), non-small-cell lung cancer (A549, H460, H522), or other relevant cancer cell lines.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Treatment:

- Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for protein/RNA extraction and flow cytometry).
- Allow cells to adhere and reach 70-80% confluence.
- Prepare a stock solution of the Condurango glycoside/extract in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
- Replace the culture medium with the medium containing the desired concentrations of the Condurango compound.
- Incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the solvent) in all experiments.

Cell Viability Assay (MTT Assay)

- After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Morphological Analysis of Apoptosis (DAPI Staining)

- Grow cells on coverslips in a 6-well plate and treat as described above.
- After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Wash again with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash with PBS.
- Stain the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
- Wash with PBS and mount the coverslips on microscope slides.
- Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

- Harvest the treated and control cells by trypsinization.
- Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes in the dark at room temperature.
- Add 400 µL of 1X Annexin V binding buffer.
- Analyze the cells by flow cytometry within 1 hour.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

- Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration using a BCA protein assay.
- Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

These protocols provide a framework for investigating the apoptotic effects of Condurango glycosides in cancer cells. Researchers should optimize the conditions for their specific cell lines and experimental setup.

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